2-(2,6-dimethylphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, a methoxy group, and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,6-dimethylphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 2-methoxy-5-nitrobenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The phenoxy and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides or acylated products.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group may play a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)acetic acid: Known for its use as an inhibitor of reverse transcriptase enzymes.
2-(2,6-dimethylphenoxy)ethanol: Used in the synthesis of various organic compounds.
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C18H19N3O5 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19N3O5/c1-12-5-4-6-13(2)18(12)26-11-17(22)20-19-10-14-9-15(21(23)24)7-8-16(14)25-3/h4-10H,11H2,1-3H3,(H,20,22)/b19-10+ |
InChI Key |
WUFDJRYNOHAXGT-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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